2-Bromo-4,6-Difluoroaniline

Catalog No.
S663665
CAS No.
444-14-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-Difluoroaniline

CAS Number

444-14-4

Product Name

2-Bromo-4,6-Difluoroaniline

IUPAC Name

2-bromo-4,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

WUJKFVGKLTWVSQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F

Synthesis of Functional Molecules:

  • Fluorogenic Derivatizing Reagent: 2-Bromo-4,6-difluoroaniline has been used as a precursor in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. This compound acts as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].

Building Block for Organic Scaffolds:

  • Synthesis of Tolanes and Arylethynes: The presence of the reactive bromine group allows 2-bromo-4,6-difluoroaniline to participate in coupling reactions. Studies have explored its use as a building block for the synthesis of olefin tolanes and 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne, which are potential organic scaffolds for further functionalization [].

Precursor for Pharmaceuticals:

  • Limited information: While specific details are scarce, some sources suggest that 2-bromo-4,6-difluoroaniline may serve as a precursor for the development of pharmaceutical compounds []. However, further research is needed to confirm this application and explore its potential therapeutic targets.

2-Bromo-4,6-Difluoroaniline is an organic compound characterized by the molecular formula C6H4BrF2NC_6H_4BrF_2N and a molecular weight of approximately 208.01 g/mol. This compound features a bromine atom at the 2-position and two fluorine atoms at the 4- and 6-positions of the aniline ring, making it a tri-halogenated derivative of aniline. It typically appears as a white to brown powder or crystal and has a melting point in the range of 41-42 °C .

The presence of multiple halogen substituents significantly influences its chemical reactivity, allowing it to serve as a versatile building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .

2-Bromo-4,6-difluoroaniline itself likely does not have a specific biological mechanism of action. As mentioned earlier, its value lies in its potential use as a precursor molecule for the synthesis of compounds with targeted biological activities.

  • Specific data on the toxicity of 2-Bromo-4,6-difluoroaniline is not available. However, due to the presence of bromine, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Aniline derivatives can be irritating to the skin and eyes, and potentially harmful if inhaled or ingested [].

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in nucleophilic aromatic substitution reactions. This property is particularly useful for creating more complex molecules.
  • Coupling Reactions: The amine group can participate in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Oxidation: The amino group can be oxidized to form amine oxides, which are useful intermediates in synthesizing azo compounds .

While specific biological activities of 2-Bromo-4,6-Difluoroaniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, halogenated anilines can demonstrate antimicrobial and anticancer activities. The fluorine substituents may enhance lipophilicity and biological activity due to their electron-withdrawing nature .

Several methods exist for synthesizing 2-Bromo-4,6-Difluoroaniline:

  • Halogenation of Aniline Derivatives: Starting from 4,6-difluoroaniline, bromination can be performed using bromine or brominating agents under controlled conditions to achieve selective substitution.
  • Nucleophilic Aromatic Substitution: This method involves treating a suitable precursor with a brominating agent in the presence of bases to facilitate the substitution at the desired positions.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps that include functional group transformations and rearrangements to introduce the bromine and fluorine substituents sequentially .

2-Bromo-4,6-Difluoroaniline has several applications:

  • Building Block in Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing organic semiconductors, including applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties .
  • Dyes and Pigments: It can be employed in synthesizing azo dyes and other colorants due to its reactive amine group .

Interaction studies involving 2-Bromo-4,6-Difluoroaniline often focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution makes it a candidate for studying reaction kinetics and mechanisms involving nucleophiles.
  • Photochemical Properties: Research into its photochemical behavior has indicated potential applications in photo-switching materials and self-assembled structures that respond to light stimuli .

Several compounds share structural similarities with 2-Bromo-4,6-Difluoroaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂NSimilar structure but different halogen positions
3-Bromo-5-fluoroanilineC₆H₄BrFNContains one bromine and one fluorine
2-Chloro-4,6-difluoroanilineC₆H₄ClF₂NChlorine instead of bromine; similar reactivity
2-Iodo-4,6-difluoroanilineC₆H₄IF₂NIodine substitution; potentially higher reactivity

The uniqueness of 2-Bromo-4,6-Difluoroaniline lies in its specific combination of bromine and fluorine substituents, which influence its reactivity patterns and applications compared to other halogenated anilines. The presence of both electron-withdrawing groups (fluorines) alongside a larger halogen (bromine) allows for distinctive electronic properties that are advantageous in various synthetic pathways and material applications .

XLogP3

2.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

444-14-4

Wikipedia

2-bromo-4,6-difluoroaniline

Dates

Modify: 2023-08-15

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